

Enantioselectivity of 1,4-Dioxane Derivatives: A Comparative Analysis of Biological Activity

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Compound of Interest

Compound Name: 2-(1-Aminoethyl)-1,4-benzodioxane

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A detailed examination of the stereospecific interactions of (R)- and (S)-enantiomers of 1,4-dioxane derivatives reveals significant differences in their biological activities, underscoring the critical role of chirality in drug design and development. This guide provides a comparative analysis of the enantiomers of two distinct classes of 1,4-dioxane derivatives, highlighting their differential affinities for aminergic G-protein coupled receptors (GPCRs) and muscarinic receptors, as well as their impact on cancer cell proliferation.

The spatial arrangement of atoms in a molecule can dramatically influence its interaction with biological targets. In the case of chiral molecules, which exist as non-superimposable mirror images or enantiomers, one enantiomer may exhibit significantly higher potency, a different pharmacological profile, or even opposing effects compared to its counterpart. This guide delves into the stereochemical nuances of 1,4-dioxane derivatives, a versatile scaffold in medicinal chemistry, by presenting key experimental data on their enantioselective biological activities.

Reversed Enantioselectivity at α 1-Adrenergic and 5-HT1A Receptors

A study by Bonifazi et al. (2013) demonstrated a fascinating case of reversed enantioselectivity for a series of 1,4-dioxane derivatives at α 1-adrenergic and 5-HT1A receptors. The (S)-enantiomer of a specific derivative proved to be a potent agonist at the 5-HT1A receptor, while showing high selectivity over α 1-adrenoceptor subtypes. In contrast, the chirality of other

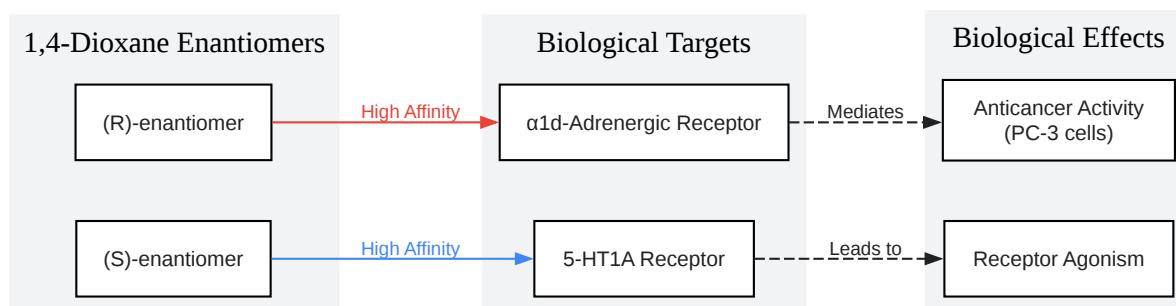
derivatives influenced their anticancer activity in human prostate cancer cells (PC-3), with the (R)-enantiomer of one compound being the most potent, an effect linked to the $\alpha 1d$ -adrenoceptor subtype.[1][2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinities of the (R)- and (S)-enantiomers of key 1,4-dioxane derivatives for $\alpha 1$ -adrenergic and 5-HT1A receptors were determined using radioligand binding assays. The data, summarized in the table below, clearly illustrate the reversed stereochemical requirements of these two receptor systems.

Compound	Enantiomer	$\alpha 1a$ Ki (nM)	$\alpha 1b$ Ki (nM)	$\alpha 1d$ Ki (nM)	5-HT1A Ki (nM)
1	(R)	15 \pm 2	20 \pm 3	5 \pm 1	150 \pm 20
1	(S)	120 \pm 15	150 \pm 25	45 \pm 5	8 \pm 1
2	(R)	25 \pm 4	40 \pm 6	12 \pm 2	250 \pm 30
2	(S)	210 \pm 30	280 \pm 40	110 \pm 15	15 \pm 2

Table 1: Binding affinities (Ki, nM) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives at human $\alpha 1$ -adrenergic receptor subtypes and the 5-HT1A receptor. Data are presented as mean \pm SEM.



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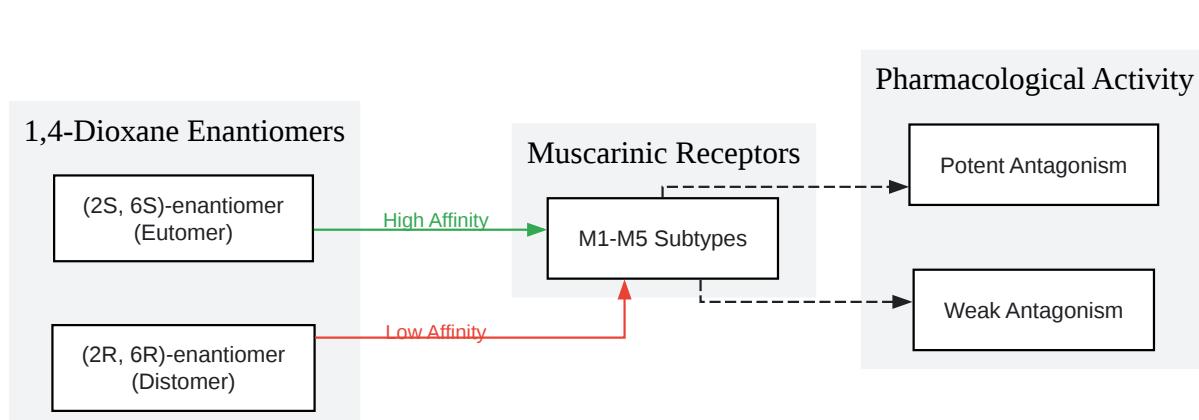
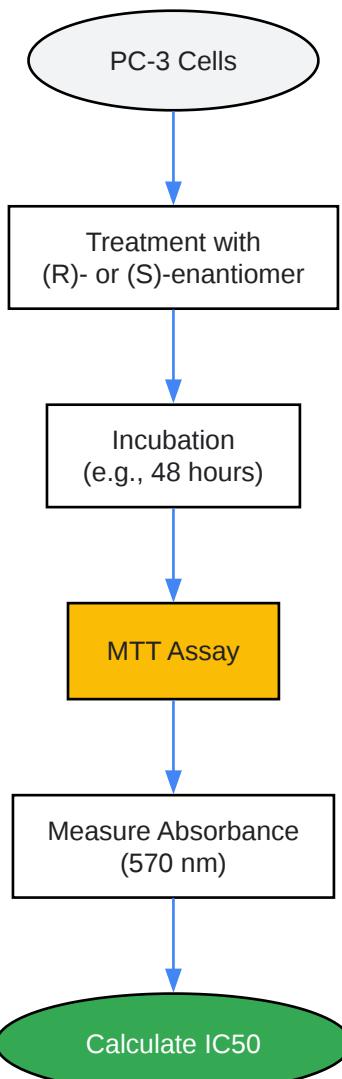
Figure 1: Reversed enantioselectivity of 1,4-dioxane derivatives.

Enantioselective Anticancer Activity

The differential effects of the enantiomers were also observed in their ability to inhibit the proliferation of PC-3 human prostate cancer cells. The (R)-enantiomer of compound 1 was found to be the most potent, and this anticancer activity was shown to be dependent on the $\alpha 1d$ -adrenoceptor subtype.

Compound	Enantiomer	PC-3 Cell Viability IC50 (μ M)
1	(R)	1.5 \pm 0.2
1	(S)	12 \pm 1.5
2	(R)	3.2 \pm 0.4
2	(S)	25 \pm 3.1

Table 2: In vitro anticancer activity (IC50, μ M) of the (R)- and (S)-enantiomers of 1,4-dioxane derivatives against PC-3 human prostate cancer cells. Data are presented as mean \pm SEM.



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